molecular formula C6H8N2OS B012698 (2-(Methylthio)pyrimidin-5-yl)methanol CAS No. 19858-50-5

(2-(Methylthio)pyrimidin-5-yl)methanol

Cat. No. B012698
CAS RN: 19858-50-5
M. Wt: 156.21 g/mol
InChI Key: ZEIJWLQVULZDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)pyrimidin-5-yl)methanol, also known as MTPM, is a novel small molecule that has been widely studied for its potential applications in synthetic chemistry, medicinal chemistry, and drug development. MTPM is a heterocyclic compound containing both nitrogen and sulfur atoms, and has been found to possess a variety of interesting properties, such as fluorescence, photostability, and hydrogen-bonding ability. In addition, MTPM has been found to have several biochemical and physiological effects, which make it a promising candidate for use in a range of scientific research applications.

Scientific Research Applications

Reduction of Pyrimidine Derivatives

  • Application Summary : “(2-(Methylthio)pyrimidin-5-yl)methanol” is used in the reduction of pyrimidine derivatives. The reduction of ethyl 2-methylthio-(or 2-ethoxy)pyrimidine-5-carboxylate by LiAlH4 afforded ethyl 2-methylthio- (or 2-ethoxy)-1,6-dihydropyrimidine-5-carboxylate as the main product .
  • Methods of Application : The reduction of 1 by LiAlH4 was conducted in tetrahydrofuran or ether. After the reaction mixture was hydrolysed with a little water, the residue was purified by column chromatography to give ethyl 1,6-dihydro-2-(methylthio)pyrimidine-5-carboxylate (3) as the major product .
  • Results or Outcomes : The expected methanol was isolated as only a byproduct. This paper deals with the unique reactions of pyrimidine derivatives with LiAlH4 .

properties

IUPAC Name

(2-methylsulfanylpyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-10-6-7-2-5(4-9)3-8-6/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIJWLQVULZDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622023
Record name [2-(Methylsulfanyl)pyrimidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Methylthio)pyrimidin-5-yl)methanol

CAS RN

19858-50-5
Record name [2-(Methylsulfanyl)pyrimidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 2-(methylsulfanyl)pyrimidine-5-carboxylate (N1) (023 g, 1.2 mmol) in 20 mL THF at −78° C. was added diisobutylaluminum hydride (3.2 mL, 1.0 M solution in toluene). The reaction mixture stirred for 40 min at −78° C., and then additional diisobutylaluminum hydride (5 eq.) was added dropwise. The reaction mixture was stirred for 2 h, and then quenched with concentrated acetic acid. The reaction mixture was warmed to room temperature and filtered to obtain a biphasic solution. The layers were separated, and the organics were dried over sodium sulfate, filtered, and concentrated to afford [2-(methylsulfanyl)pyrimidin-5-yl]methanol (N2) that gave a mass ion (ES+) of 157.1 for M+H+.
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a cold suspension of methyl 2-(methylthio)pyrimidine-5-carboxylate (1.74 g, 9.4 mmol) in dichloromethane (20 mL, −70° C.) was added DIBAL (20.8 mL, 20 mmol) dropwise via an addition funnel. The mixture was stirred under nitrogen at −70° C. for 1 hour and then at −50° C. for 3 hours. The reaction was diluted with dichloromethane (50 mL) and quenched with a suspension of sodium sulfate decahydrate (10 g) in water (50 mL). The slurry was filtered through celite and the filtrate was concentrated. The residue was purified by flash chromatography (silica gel) using 100% ethyl acetate to afford the desired compound (0.7813 g, 39%) as a yellow solid. 1H-NMR ((CD3OD, 400 MHz) δ 8.53 (s, 2H), 4.56 (s, 2H), 2.54 (s, 3H); ES-HRMS m/z 157.0409 (M+H C6H8N2OS requires 157.0430).
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20.8 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(Methylthio)pyrimidin-5-yl)methanol
Reactant of Route 2
(2-(Methylthio)pyrimidin-5-yl)methanol
Reactant of Route 3
(2-(Methylthio)pyrimidin-5-yl)methanol
Reactant of Route 4
(2-(Methylthio)pyrimidin-5-yl)methanol
Reactant of Route 5
(2-(Methylthio)pyrimidin-5-yl)methanol
Reactant of Route 6
Reactant of Route 6
(2-(Methylthio)pyrimidin-5-yl)methanol

Citations

For This Compound
9
Citations
L Yu-Xiu, C Ming-Bo, Z Qi-Qi… - Journal of Chemical …, 2007 - journals.sagepub.com
The reduction of ethyl 2-methylthio-(or 2-ethoxy)pyrimidine-5-carboxylate by LiAlH 4 afforded ethyl 2-methylthio-(or 2-ethoxy)-1,6-dihydropyrimidine-5-carboxylate as the main product. …
JR Henry, MD Kaufman, SB Peng, YM Ahn… - 2015 - ACS Publications
The RAS-RAF-MEK-MAPK cascade is an essential signaling pathway, with activation typically mediated through cell surface receptors. The kinase inhibitors vemurafenib and …
Number of citations: 87 0-pubs-acs-org.brum.beds.ac.uk
S Nikhar, I Siokas, L Schlicher, S Lee… - European journal of …, 2021 - Elsevier
Receptor interacting protein kinase-2 (RIPK2) is an enzyme involved in the transduction of pro-inflammatory nucleotide-binding oligomerization domain (NOD) cell signaling, a pathway …
J Rudolph, LJ Murray, CO Ndubaku… - Journal of medicinal …, 2016 - ACS Publications
p21-activated kinase 1 (PAK1) has an important role in transducing signals in several oncogenic pathways. The concept of inhibiting this kinase has garnered significant interest over …
Number of citations: 60 0-pubs-acs-org.brum.beds.ac.uk
KD Freeman-Cook, RL Hoffman… - Journal of Medicinal …, 2021 - ACS Publications
Control of the cell cycle through selective pharmacological inhibition of CDK4/6 has proven beneficial in the treatment of breast cancer. Extending this level of control to additional cell …
Number of citations: 49 0-pubs-acs-org.brum.beds.ac.uk
HG Choi, P Ren, F Adrian, F Sun, HS Lee… - Journal of medicinal …, 2010 - ACS Publications
The second generation of Bcr-Abl inhibitors nilotinib, dasatinib, and bosutinib developed to override imatinib resistance are not active against the T315I “gatekeeper” mutation. Here we …
Number of citations: 83 0-pubs-acs-org.brum.beds.ac.uk
X Liang, F Lv, B Wang, K Yu, H Wu, Z Qi… - Journal of Medicinal …, 2017 - ACS Publications
BMX is a member of TEC family nonreceptor tyrosine kinase and is involved in a variety of critical physiological and pathological processes. Through combination of irreversible inhibitor …
Number of citations: 17 0-pubs-acs-org.brum.beds.ac.uk
DA Lopez - 2016 - rc.library.uta.edu
Current bacterial chemotherapy faces an overwhelming reduction in efficacy due to an increase in bacterial resistance; resulting in a higher clinical demand for novel therapeutics and …
Number of citations: 0 rc.library.uta.edu
JS Beasley - 2013 - search.proquest.com
The synthesis of biologically active molecules represents an important aspect of organic chemistry. Renewables, and their respective green syntheses, embody another essential aspect …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.